molecular formula C6H9N3OS B3371866 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide CAS No. 827588-49-8

2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide

Cat. No.: B3371866
CAS No.: 827588-49-8
M. Wt: 171.22
InChI Key: MZOQQOSGXMKUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the 1,3-Thiazole Core in Chemical Biology and Medicinal Chemistry Research

The 1,3-thiazole ring is a five-membered heterocyclic motif containing one sulfur and one nitrogen atom. This structural unit is a cornerstone in medicinal chemistry, found in a wide array of pharmacologically active compounds. nih.gov The thiazole (B1198619) nucleus is a key component of numerous natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. researchgate.netmdpi.com Its prevalence is noted in various therapeutic classes, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents. nih.govresearchgate.net The structural rigidity and electronic properties of the thiazole ring allow it to interact with various biological targets, making it a privileged scaffold in drug design and discovery. nih.gov

Overview of 2-Amino-1,3-thiazole-4-carboxamide as a Research Scaffold

Within the vast family of thiazole derivatives, the 2-amino-1,3-thiazole-4-carboxamide structure serves as a versatile scaffold for the development of new chemical entities. The presence of the amino group at the 2-position and the carboxamide group at the 4-position provides reactive handles for further chemical modifications. This allows for the systematic exploration of the chemical space around the core structure to optimize biological activity and pharmacokinetic properties. nih.govmdpi.com The 2-aminothiazole (B372263) moiety itself is a key structural feature in a number of approved drugs and clinical candidates, highlighting its therapeutic potential. researchgate.net

Historical Context of Research on Thiazole-Based Heterocycles

The exploration of thiazole chemistry has a rich history, with one of the most fundamental methods for its synthesis being the Hantzsch thiazole synthesis. derpharmachemica.commjcce.org.mk This reaction, first reported in the late 19th century, involves the condensation of an α-haloketone with a thioamide. derpharmachemica.com This method and its variations have been instrumental in the synthesis of a vast library of thiazole derivatives, enabling extensive structure-activity relationship (SAR) studies over the decades. derpharmachemica.comresearchgate.net The continued refinement of synthetic methodologies has expanded the accessibility and diversity of thiazole-based compounds for research purposes. researchgate.net

Scope and Academic Relevance of Studying 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on available chemical databases. nih.gov

PropertyValue
Molecular Formula C6H9N3OS
Molecular Weight 171.22 g/mol
IUPAC Name This compound
CAS Number 4783-06-6
Canonical SMILES CN(C)C(=O)C1=CSC(=N)N1
InChI Key FQORZJCVJGIKSE-UHFFFAOYSA-N
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available

This data is based on computational predictions and information from chemical databases and may not have been experimentally verified.

Synthesis of 2-amino-1,3-thiazole-4-carboxamide Derivatives

A plausible synthetic route could involve the following key steps:

Formation of the α-haloketone precursor: This would likely start from a suitable three-carbon starting material that can be halogenated at the alpha position to the carbonyl group.

Reaction with a thiourea (B124793) derivative: The resulting α-haloketone would then be reacted with thiourea in a cyclocondensation reaction to form the 2-aminothiazole ring.

Amidation: The carboxylic acid or an activated derivative at the 4-position of the thiazole would then be reacted with dimethylamine (B145610) to form the final N,N-dimethylcarboxamide.

Variations of this approach, including the use of different starting materials and coupling reagents for the amidation step, are common in the synthesis of 2-amino-1,3-thiazole-4-carboxamide libraries for screening purposes. mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-9(2)5(10)4-3-11-6(7)8-4/h3H,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOQQOSGXMKUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50712404
Record name 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827588-49-8
Record name 2-Amino-N,N-dimethyl-4-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827588-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 2 Amino N,n Dimethyl 1,3 Thiazole 4 Carboxamide and Its Analogues

Strategies for the Synthesis of 2-Amino-1,3-thiazole-4-carboxamide Scaffolds

The 2-amino-1,3-thiazole framework is a cornerstone in the synthesis of numerous biologically active compounds. The construction of this heterocyclic system, particularly when substituted with a carboxamide group at the 4-position, is achieved through various synthetic strategies, ranging from classical condensation reactions to modern catalytic methods.

Classic Cyclization Reactions and Their Optimization

The most prominent and widely utilized classical method for synthesizing the 2-aminothiazole (B372263) ring is the Hantzsch thiazole (B1198619) synthesis, first described in 1887. derpharmachemica.comsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. derpharmachemica.commjcce.org.mk For the synthesis of 2-aminothiazole scaffolds, thiourea (B124793) is typically used as the thioamide component. The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. derpharmachemica.com

Structurally diverse 2-aminothiazoles can be synthesized in good yields using this one-pot procedure with α-haloketones and substituted thioamides. derpharmachemica.com Optimization of the Hantzsch reaction has been a key area of focus to improve efficiency, yield, and environmental friendliness. Modern adaptations include performing the condensation under solvent-free conditions, which can lead to completion in seconds with good yields and an easy workup. organic-chemistry.org Microwave irradiation has also been employed to accelerate the reaction. researchgate.net

Reaction Type Reactants Key Features Optimization Strategies
Hantzsch Thiazole Synthesisα-Haloketones, Thioamides (e.g., Thiourea)Foundational method for thiazole ring formation. derpharmachemica.comsynarchive.comSolvent-free conditions, Microwave irradiation. organic-chemistry.orgresearchgate.net

Modern Catalytic Approaches in 1,3-Thiazole Synthesis

Modern synthetic chemistry has introduced several catalytic approaches to construct the 1,3-thiazole ring, offering improvements in selectivity, efficiency, and substrate scope. Transition metal catalysis is at the forefront of these advancements. nih.gov

Several catalytic systems have been developed:

Ruthenium-catalyzed synthesis : RuCl₃ has been used to catalyze the intramolecular oxidative coupling of N-arylthioureas to produce substituted 2-aminobenzothiazoles. nih.gov

Nickel-catalyzed synthesis : Ni(II) complexes can also catalyze the formation of 2-aminobenzothiazoles from N-arylthioureas. nih.gov

Copper-catalyzed synthesis : CuI-catalyzed oxidative cyclization of 2-aminobenzothiazole and 2-phenoxyacetophenones is used to form complex fused heterocyclic systems. nih.gov Copper catalysts are also effective in reactions involving 2-bromoanilines and dithiocarbamates. nih.gov

Palladium-catalyzed synthesis : Palladium(II) acetate catalyzes a highly selective construction of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. organic-chemistry.org

Beyond transition metals, electrochemical methods provide a green and efficient alternative. An efficient one-pot electrochemical protocol for synthesizing 2-aminothiazoles from the electrolysis of ketones with thioureas, mediated by an iodide ion, has been described. researchgate.net This method operates under constant current conditions in an undivided cell and is suitable for a variety of aromatic and aliphatic ketones. researchgate.netresearchgate.net

Catalytic Method Catalyst/Mediator Reactants Product
Transition Metal CatalysisRuCl₃, Ni(II), CuI, Pd(OAc)₂Varies (e.g., N-arylthioureas, vinyl azides)Substituted 2-aminothiazoles/benzothiazoles organic-chemistry.orgnih.gov
Electrochemical SynthesisIodide ionKetones, Thioureas2-Aminothiazoles researchgate.net

Regioselective Functionalization of the Thiazole Ring System

Regioselective functionalization allows for the precise introduction of substituents at specific positions of the pre-formed thiazole ring, which is crucial for building molecular diversity and exploring structure-activity relationships. The 2-aminothiazole ring has distinct reactive sites, and its functionalization can be directed to the amino group or the carbon atoms of the heterocyclic ring.

For instance, α-thiocyanato ketones have been shown to react regioselectively with aminopyrazoles to form N-(3-pyrazolyl)-substituted 2-aminothiazoles in high yields. researchgate.net The functionalization can also be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyura and Sonogashira reactions, on fluorinated thiazolo[3,2-a]pyrimidin-7-ones, demonstrating the versatility of these scaffolds for further diversification. mdpi.com The amino group itself serves as an active functional handle that can be connected to many active fragments through different reactions to build a variety of derivatives. researchgate.net

Derivatization Strategies for 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide

Derivatization of the core this compound structure is a key strategy for modulating its physicochemical properties and biological activity. Modifications can be targeted at the 2-amino group or the 4-carboxamide moiety.

N-Acylation and Amide Bond Formation

The 2-amino group of the thiazole ring is readily derivatized through N-acylation to form the corresponding amides. mdpi.com This transformation is of significant interest as the resulting amide functionality can participate in hydrogen bonding, which is often crucial for molecular recognition in biological systems. umpr.ac.id

The acylation of 2-aminothiazoles is typically carried out using acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids. mdpi.comumpr.ac.id While acyl chlorides and anhydrides are highly reactive, they can be corrosive and moisture-sensitive. umpr.ac.id As an alternative, direct N-acetylation using acetic acid has been explored. umpr.ac.id For more complex amide bond formations, standard coupling reagents used in peptide synthesis, such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIEA (N,N-Diisopropylethylamine), can be employed to couple carboxylic acids to the 2-amino group. nih.gov

Acylating Agent Reaction Conditions Notes
Acyl Chlorides / Acid AnhydridesOften in the presence of a base (e.g., pyridine)Highly reactive, but can be corrosive and moisture-sensitive. mdpi.comumpr.ac.id
Carboxylic AcidsDirect condensation or use of coupling reagents (e.g., HCTU, HOBt)Milder conditions, broader substrate scope. nih.govresearchgate.net
Acetic AcidRefluxing conditionsAlternative to unstable acetylating agents. umpr.ac.id

Substituent Variation at the Thiazole-4-Carboxamide (B1297466) Moiety

Modification of the N,N-dimethylcarboxamide group at the C4 position of the thiazole ring offers another avenue for structural diversification. This is generally achieved by synthesizing the 2-amino-1,3-thiazole-4-carboxylic acid precursor, followed by amide bond formation with a variety of primary or secondary amines.

The synthesis often starts with ethyl 2-amino-thiazole-4-carboxylate. The ester is hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled with the desired amine. nih.gov For example, the carboxylic acid can be converted to its acid chloride using reagents like thionyl chloride or oxalyl chloride. nih.govgoogle.com The subsequent reaction of this activated intermediate with a diverse range of amines yields the target carboxamide derivatives. nih.govacs.org This strategy allows for the introduction of a wide array of substituents at the amide nitrogen, enabling systematic exploration of this chemical space. For instance, various anilines or other amines can be used to generate a library of thiazole-4-carboxamide analogues. nih.govresearchgate.net

Starting Material Key Transformation Reagents Resulting Moiety
2-Amino-1,3-thiazole-4-carboxylic acidAmide couplingVarious amines, Coupling agents (EDCI, DMAP)Variously substituted thiazole-4-carboxamides. acs.org
2-Amino-1,3-thiazole-4-carboxylic acidAcid chloride formation, then amidationThionyl chloride/Oxalyl chloride, then various aminesVariously substituted thiazole-4-carboxamides. nih.govgoogle.com
Ethyl 2-amino-thiazole-4-carboxylateEster hydrolysis, then amide couplingLiOH/NaOH, then various amines and coupling agentsVariously substituted thiazole-4-carboxamides. nih.gov

Modifications at the 2-Amino Position of the Thiazole Ring

The 2-amino group on the thiazole ring of 2-amino-1,3-thiazole-4-carboxamide analogues serves as a versatile handle for a variety of chemical modifications, enabling the synthesis of a diverse library of derivatives. These transformations are crucial for structure-activity relationship (SAR) studies in medicinal chemistry. Common modifications include acylation, sulfonylation, and the formation of Schiff bases, ureas, and thioureas.

Acylation is a frequently employed modification where the primary amino group is converted to an amide. This is typically achieved by reacting the 2-aminothiazole core with acyl chlorides or carboxylic acids under appropriate coupling conditions. For instance, acylation with various acyl halides in dry pyridine (B92270) has been shown to produce the corresponding N-acylated amides in high yields nih.gov. Similarly, coupling with mono-substituted carboxylic acids can be mediated by reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) to yield the target amides. The introduction of an amide bond at this position is a common strategy in structural modifications to explore new bioactive compounds mdpi.com.

Another key modification involves the reaction with aldehydes to form Schiff bases (imines). Refluxing 2-amino-4-phenylthiazole with different aromatic aldehydes in ethanol, for example, produces the corresponding 2-arylideneamino-4-phenylthiazoles nih.gov. These imines can serve as intermediates for further synthetic transformations or be evaluated for their own biological properties.

Furthermore, the 2-amino group can react with isothiocyanates to form substituted thiourea derivatives. Ethyl 2-aminothiazole-4-carboxylate has been reacted with phenyl isothiocyanate derivatives to synthesize 3-phenylthioureas, which can be further cyclized or modified nih.gov. These reactions significantly expand the chemical space accessible from the 2-aminothiazole scaffold.

The table below summarizes various modifications at the 2-amino position of the thiazole ring.

Reaction Type Reagents Functional Group Formed Significance
AcylationAcyl Halides, Carboxylic Acids (with coupling agents like EDCI)AmideCommon strategy for creating diverse libraries for SAR studies nih.govmdpi.com.
Schiff Base FormationAromatic/Aliphatic AldehydesImine (Schiff Base)Creates intermediates for further synthesis or as final products nih.gov.
Thiourea FormationIsothiocyanatesThioureaExpands chemical diversity and allows for further cyclization reactions nih.gov.
SulfonylationSulfonyl ChloridesSulfonamideIntroduces a different electronic and steric profile at the 2-position.

Mechanistic Pathways of Key Synthetic Reactions

The primary synthetic route to the 2-amino-1,3-thiazole core is the Hantzsch thiazole synthesis, first described in 1887 synarchive.com. This method remains one of the most widely used for constructing this heterocyclic system due to its reliability and high yields chemhelpasap.comnih.govderpharmachemica.com. The reaction involves the condensation of an α-halocarbonyl compound (such as an α-haloketone) with a thioamide or thiourea derivative synarchive.comchemhelpasap.comwikipedia.org.

The mechanism of the Hantzsch synthesis proceeds through a well-established multi-step pathway:

Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the sulfur atom of the thiourea onto the electrophilic carbon of the α-haloketone. This step is typically an SN2 reaction, resulting in the displacement of the halide ion and the formation of an S-alkylated isothiourea intermediate chemhelpasap.com.

Intramolecular Cyclization: The nitrogen atom of the isothiourea intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone moiety. This cyclization step forms a five-membered heterocyclic intermediate, a thiazoline derivative, which contains a hydroxyl group chemhelpasap.com.

Dehydration: The final step involves the elimination of a water molecule (dehydration) from the thiazoline intermediate. This acid- or base-catalyzed dehydration leads to the formation of a double bond within the ring, resulting in the stable, aromatic 2-aminothiazole product chemhelpasap.com.

The mechanism for the acylation of the 2-amino group, a key modification discussed previously, follows a standard nucleophilic acyl substitution pathway. The lone pair of electrons on the exocyclic amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). In the case of acyl chlorides, this leads to the formation of a tetrahedral intermediate which then collapses, expelling the chloride leaving group and a proton from the nitrogen to yield the final amide product.

Green Chemistry Approaches in 2-Amino-1,3-thiazole-4-carboxamide Synthesis

In recent years, significant efforts have been directed towards developing more environmentally benign and sustainable methods for the synthesis of 2-aminothiazole derivatives, aligning with the principles of green chemistry. These approaches focus on reducing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.

One-pot synthesis has emerged as a key strategy to enhance reaction efficiency by avoiding the isolation and purification of intermediates clockss.org. Facile one-pot procedures have been developed for synthesizing 2-aminothiazoles from aromatic methyl ketones and thiourea, often involving an in-situ α-bromination/cyclization process clockss.org. For instance, using copper(II) bromide as an efficient and inexpensive reagent for the α-bromination of ketones allows for a subsequent cyclization with thiourea in the same reaction vessel clockss.org. Another approach uses trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source in the presence of a recyclable magnetic nanocatalyst rsc.org.

The use of greener solvents is another cornerstone of these methodologies. Reactions have been successfully carried out in water, which is a non-toxic and non-flammable solvent researchgate.net. Glycerol, often referred to as an "organic water," has also been employed as a biodegradable, non-toxic, and recyclable reaction medium, sometimes in a mixture with water researchgate.net. Lactic acid has been identified as a biodegradable and environmentally benign alternative that can act as both a solvent and a catalyst for the one-pot synthesis of 2-aminothiazoles tandfonline.com.

Furthermore, catalyst-free and solvent-free reaction conditions represent a significant advancement in green synthesis. Some protocols have demonstrated the efficient synthesis of 2-aminothiazoles by simply stirring the reactants at room temperature or with gentle heating, completely eliminating the need for both a catalyst and a solvent researchgate.net. Microwave irradiation has also been utilized as an alternative energy source to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating nih.govbepls.com. The development of reusable catalysts, such as silica-supported tungstosilisic acid, further enhances the sustainability of these synthetic routes by allowing for easy recovery and reuse of the catalyst nih.gov.

The table below compares various green synthetic approaches for 2-aminothiazole derivatives.

Green Approach Key Features Examples of Reagents/Conditions Advantages
One-Pot SynthesisCombines multiple reaction steps without isolating intermediates.Ketones, Thiourea, Copper(II) Bromide or TCCA clockss.orgrsc.org.Increased efficiency, reduced waste and solvent use.
Green SolventsUse of environmentally benign solvents.Water, Glycerol-Water, Lactic Acid researchgate.netresearchgate.nettandfonline.com.Reduced toxicity, improved safety, biodegradability.
Catalyst-FreeReactions proceed without a catalyst.Stirring reactants at room temperature researchgate.net.Avoids catalyst cost, toxicity, and removal steps.
Alternative EnergyUse of non-conventional energy sources.Microwave irradiation, Ultrasonic irradiation nih.govbepls.com.Faster reaction rates, often higher yields, energy efficiency.
Reusable CatalystsCatalysts that can be recovered and reused.Silica supported tungstosilisic acid, Magnetic nanocatalysts nih.govrsc.org.Reduced cost and waste, improved sustainability.
Electrochemical SynthesisUses electricity to drive the reaction.Active methylene ketones, thioureas, NH₄I mediator nih.gov.Avoids stoichiometric chemical oxidants/reductants.

Mechanistic Investigations of Biological Activity of 2 Amino N,n Dimethyl 1,3 Thiazole 4 Carboxamide Derivatives

Exploration of Molecular Targets and Pathways

The diverse biological effects of 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide and its derivatives are rooted in their interactions with specific molecular targets, including enzymes and receptors, which in turn perturb various cellular pathways.

Derivatives of 2-aminothiazole (B372263) have demonstrated significant inhibitory activity against several key enzymes in in vitro studies. For instance, certain 2-aminothiazole derivatives have been identified as potent inhibitors of carbonic anhydrase I and II isoenzymes, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov One study found that 2-amino-4-(4-chlorophenyl)thiazole was a particularly effective inhibitor of human carbonic anhydrase I (hCA I) with a Ki of 0.008 ± 0.001 μM, while 2-amino-4-(4-bromophenyl)thiazole (B182969) showed strong inhibition against hCA II, AChE, and BChE with Ki values of 0.124 ± 0.017 μM, 0.129 ± 0.030 μM, and 0.083 ± 0.041 μM, respectively. nih.gov

Another study on a series of 2-aminothiazole derivatives reported IC50 values for hCA I and hCA II in the micromolar range, from 2.661–22.712 μM and 5.372–26.813 μM, respectively. researchgate.net Additionally, 2-aminothiazole derivatives have been shown to competitively inhibit the lactoperoxidase (LPO) enzyme, with 2-Amino-4-(4-chlorophenyl) thiazole (B1198619) demonstrating the most potent inhibition with a Ki value of 250±100 nM. researchgate.net

In the context of cancer research, 2-aminothiazole-4-carboxamide (B58295) derivatives have been designed as inhibitors of checkpoint kinase 1 (CHK1), a crucial enzyme in DNA damage response. nih.gov The 2-aminothiazole scaffold has also been utilized to develop potent pan-Src kinase inhibitors. Furthermore, some derivatives have been shown to enhance the enzymatic activity of nicotinamide (B372718) phosphoribosyltransferase (Nampt), an enzyme involved in cellular energy metabolism. cdnsciencepub.com

In Vitro Enzyme Inhibition by 2-Aminothiazole Derivatives
DerivativeEnzymeInhibition Constant (Ki)IC50
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001 μM-
2-amino-4-(4-bromophenyl)thiazolehCA II0.124 ± 0.017 μM-
2-amino-4-(4-bromophenyl)thiazoleAChE0.129 ± 0.030 μM-
2-amino-4-(4-bromophenyl)thiazoleBChE0.083 ± 0.041 μM-
Various 2-aminothiazole derivativeshCA I-2.661–22.712 μM
Various 2-aminothiazole derivativeshCA II-5.372–26.813 μM
2-Amino-4-(4-chlorophenyl) thiazoleLPO250±100 nM-

The 2-aminothiazole-4-carboxamide scaffold has been identified as a versatile structure for modulating the activity of various receptors. A notable example is the discovery of derivatives that act as selective antagonists for the muscarinic M3 receptor. nih.gov A lead compound, a thiazole-4-carboxamide (B1297466) derivative, was identified with a Ki of 140 nM for M3 receptors, and subsequent optimization led to the development of more potent and selective antagonists. nih.gov

More recently, thiazole-carboxamide derivatives have been investigated for their effects on the biophysical properties of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor complexes. mdpi.com One particular derivative, TC-2, which features a thiazole-4-carboxamide core, was found to be a potent inhibitory compound for AMPAR subunits. mdpi.com

In the realm of kinases, the 2-aminothiazole structure is a key component of dasatinib, a potent pan-Src kinase inhibitor. The carboxamide group at the 5-position of the thiazole ring plays a crucial role in its inhibitory activity. Structure-activity relationship studies have revealed that modifications to this scaffold can lead to potent inhibitors of other kinases as well, such as c-Met kinase. tandfonline.com

The engagement of molecular targets by 2-aminothiazole derivatives leads to the perturbation of various cellular pathways, which has been extensively studied in in vitro cell-based assays, particularly in the context of cancer. A common mechanism of action observed for anticancer 2-aminothiazole derivatives is the induction of apoptosis. For example, certain derivatives have been shown to inhibit the proliferation of K562 leukemia cells by inducing G0/G1 cell cycle arrest and apoptosis. nih.gov This apoptotic induction is associated with the activation of caspase-3, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein Bax. nih.gov

Other studies have demonstrated that these compounds can cause DNA single-strand breaks and fragmentation in leukemia cells, leading to apoptosis. ukrbiochemjournal.org This is accompanied by the cleavage of PARP1 and caspase 3, an increase in the pro-apoptotic Bim protein and the mitochondrial endonuclease EndoG, and a decrease in Bcl-2 levels. ukrbiochemjournal.org Furthermore, some 2-aminothiazole derivatives have been found to prevent the interaction of Hec1 and Nek2, proteins involved in mitotic progression, thereby inhibiting cell proliferation. nih.govmdpi.com In some cancer cell lines, these compounds have been observed to arrest the cell cycle at the G2/M phase. researchgate.net

Broad-Spectrum Biological Activity Profiles (based on in vitro and in vivo animal model studies, excluding human clinical trials)

The diverse molecular interactions of this compound derivatives translate into a broad spectrum of biological activities, which have been characterized through extensive in vitro and preclinical animal studies.

A significant body of research has focused on the anticancer potential of 2-aminothiazole derivatives. These compounds have demonstrated antiproliferative activity against a wide range of human cancer cell lines, including those of the breast, colon, lung, leukemia, and central nervous system. nih.govresearchgate.net For instance, a series of thiazole-2-carboxamide derivatives showed potent efficacy against both human lung and breast cancer cell lines in vitro. eurekaselect.com

The antiproliferative effects are often mediated by the induction of apoptosis, as discussed in the previous section. The IC50 values for these compounds vary depending on the specific derivative and the cancer cell line, but many exhibit activity in the low micromolar to nanomolar range. nih.gov For example, one study reported that a 2-aminothiazole derivative, TH-39, had an IC50 value of 0.78 µM against K562 cells. nih.gov Another series of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole showed antiproliferative activity against L1210 cells with IC50 values ranging from 0.2 to 8 µM. nih.gov

Antiproliferative Activity of 2-Aminothiazole Derivatives in Cancer Cell Lines
Derivative Class/CompoundCancer Cell LineReported IC50
TH-39K562 (Leukemia)0.78 µM
2-(Alkylamido)thiazole analoguesL1210 (Leukemia)4-8 µM
2-(Arylamido)thiazole analoguesL1210 (Leukemia)0.2-1 µM
Compound 13 (3-aminopropanamido series)VariousActive against 6 different cell lines
Compound 8aColon, Melanoma, Renal, BreastModerate activity at 10 µM
Compound 28A549, HeLa, HT29, Karpas2990.63 - 13.87 µM
Compound 4bLeukemia HL-60Most promising antitumor candidate in the series

The 2-aminothiazole scaffold is a key structural motif in a variety of antimicrobial agents. nih.govresearchgate.net Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have been shown to possess good fungicidal activity. researchgate.net For example, compounds 5a and 5r from one study exhibited over 90% inhibition against Botrytis cinerea, with compound 5r having a particularly low EC50 of 7.92 μg/mL. researchgate.net Another study on newly synthesized 2-aminothiazole derivatives showed significant inhibition of both bacterial and fungal growth. researchgate.net

In terms of antibacterial activity, various derivatives have been screened against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain 2,4-disubstituted 1,3-thiazole derivatives have demonstrated notable in vitro antibacterial properties. mdpi.com Antifungal research has also been promising, with some N-1,3,4-thiadiazol-2-yl-4-oxo-thiochroman-2-yl-formamide derivatives showing better activity against Epidermophyton floccosum and Mucor racemosus than the standard drug fluconazole, with MICs as low as 8 μg/mL. nih.gov

The antiviral potential of 2-aminothiazole derivatives has also been explored. Some derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have shown good activity against the Tobacco Mosaic Virus (TMV) in various in vivo models. researchgate.net

Antimicrobial Activity of 2-Aminothiazole and Related Derivatives
Derivative Class/CompoundMicroorganismActivity
Compound 5rBotrytis cinerea (fungus)EC50 of 7.92 μg/mL
Compound 5rSclerotinia sclerotiorum (fungus)EC50 of 7.21 μg/mL
Compounds 4c and 4eTobacco Mosaic Virus (TMV)High in vivo activity
Compound 3a and 3cEpidermophyton floccosum and Mucor racemosus (fungi)MIC of 8 μg/mL and 16 μg/mL
2,4-disubstituted 1,3-thiazole derivativesB. subtilis, E. coliActive

Anti-Inflammatory Mechanisms of Action

Derivatives of 2-aminothiazole have been investigated for their anti-inflammatory properties, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov The mechanism often involves the modulation of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins. nih.gov

Research has identified certain thiazole derivatives as potent inhibitors of these enzymes. For instance, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide was found to be a non-selective COX-1/COX-2 inhibitor. nih.gov In contrast, 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) demonstrated selectivity for COX-2. nih.gov A series of 2-(trimethoxyphenyl) thiazole derivatives and thiazole acetamide (B32628) derivatives also showed significant inhibitory activities against COX enzymes. nih.gov The selectivity towards COX-2 is a desirable trait in anti-inflammatory agents as it can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Further studies on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives revealed them to be direct inhibitors of 5-LOX, an enzyme involved in the synthesis of leukotrienes. nih.gov One of the most potent compounds in this series, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, showed 98% inhibition of 5-LOX with an IC50 value of 127 nM. nih.gov The anti-inflammatory activity of these compounds has been confirmed in vivo using models such as the dorsal air pouch model of inflammation. nih.gov

Table 1: Anti-Inflammatory Activity of 2-Aminothiazole Derivatives
CompoundTarget Enzyme(s)Inhibitory Activity (IC50)SelectivityReference
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamideCOX-1/COX-2-Non-selective nih.gov
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenolCOX-29.01 ± 0.01 mM (COX-1), 11.65 ± 6.20 mM (COX-2)Selective COX-2 nih.gov
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine5-LOX127 nM- nih.gov
Thiazole Carboxamide Derivative 2fCOX-1/COX-2Selectivity Ratio (SR) = 3.67Selective COX-2 nih.gov
Thiazole Carboxamide Derivative 2hCOX-1/COX-258.2% inhibition (COX-1), 81.5% inhibition (COX-2) at 5 µM- nih.gov

Neurobiological Modulatory Effects (e.g., AMPA receptor modulation in HEK293T cells)

Thiazole-carboxamide derivatives have been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission in the central nervous system. nih.gov Studies utilizing human embryonic kidney (HEK293T) cells expressing AMPA receptors have demonstrated that these compounds can act as negative allosteric modulators. nih.govnih.gov

In one study, five different thiazole-carboxamide derivatives (TC-1 to TC-5) were shown to potently inhibit AMPA receptor-mediated currents across various receptor subunits. nih.gov The compound designated TC-2 was found to be the most powerful inhibitor. nih.gov These derivatives influenced the receptor's kinetics by significantly enhancing deactivation rates, a characteristic that suggests potential neuroprotective applications. nih.gov

Another investigation focused on a series of thiazole derivatives (MMH-1 to MMH-5) and their effects on GluA2-containing AMPA receptors, also expressed in HEK293T cells. nih.gov The results indicated that these compounds could substantially reduce the amplitude of the current. Specifically, MMH-5 caused a six-fold drop in current amplitude. nih.gov These compounds also altered the rates of deactivation and desensitization. For example, MMH-5 and MMH-4 increased the rate of deactivation, while MMH-5 also reduced desensitization. nih.gov This research highlights the potential of these derivatives as negative allosteric modulators of AMPA receptor function, which could be beneficial in neurological conditions characterized by excessive glutamatergic activity. nih.gov

Table 2: Modulatory Effects of Thiazole-Carboxamide Derivatives on AMPA Receptors in HEK293T Cells
Compound SeriesEffectKey FindingsReference
TC-1 to TC-5Inhibition of AMPAR-mediated currentsTC-2 identified as the most potent inhibitor. All compounds enhanced deactivation rates. nih.gov
MMH-1 to MMH-5Negative allosteric modulation of GluA2 receptorsMMH-5 caused a six-fold reduction in current amplitude. MMH-4 and MMH-5 increased deactivation rates. nih.gov

Other Investigational Biological Properties (e.g., enzyme inhibition, antioxidant properties)

Beyond their anti-inflammatory and neurobiological effects, 2-aminothiazole derivatives have been explored for other biological activities, including enzyme inhibition and antioxidant potential. nih.govnih.gov

Enzyme Inhibition: Certain 2-aminothiazole derivatives have shown significant inhibitory effects against several metabolic enzymes. nih.gov A study investigating their impact on carbonic anhydrase (hCA) I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) found potent inhibitors among the tested compounds. nih.gov Notably, 2-amino-4-(4-chlorophenyl)thiazole was the most effective inhibitor of hCA I, while 2-amino-4-(4-bromophenyl)thiazole showed the best inhibition against hCA II, AChE, and BChE. nih.gov

Antioxidant Properties: The antioxidant capacity of 2-aminothiazole derivatives has also been evaluated. nih.govexcli.de In a study of 2-aminothiazole sulfonamide derivatives, antioxidant activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide (B77818) dismutase (SOD)-mimic assays. nih.govexcli.de Compound 8 in this series, 4-chloro-N-(thiazol-2-yl)benzenesulfonamide, emerged as the most promising, with potent activity in both DPPH and SOD assays (%DPPH = 90.09 %, %SOD = 99.02 %). nih.govexcli.de These findings suggest that the 2-aminothiazole scaffold can be a foundation for developing novel antioxidant agents. nih.gov

Table 3: Enzyme Inhibition and Antioxidant Activity of 2-Aminothiazole Derivatives
CompoundBiological PropertyTarget/AssayResult (Ki or % Activity)Reference
2-amino-4-(4-chlorophenyl)thiazoleEnzyme InhibitionhCA IKi = 0.008 ± 0.001 μM nih.gov
2-amino-4-(4-bromophenyl)thiazoleEnzyme InhibitionhCA IIKi = 0.124 ± 0.017 μM nih.gov
AChEKi = 0.129 ± 0.030 μM
BChEKi = 0.083 ± 0.041 μM
4-chloro-N-(thiazol-2-yl)benzenesulfonamideAntioxidantDPPH90.09% nih.govexcli.de
SOD-mimic99.02%

Methodologies for Biological Evaluation in Research

A variety of methodologies are employed to investigate the biological activities of 2-aminothiazole derivatives, ranging from in vitro biochemical assays to in vivo animal models.

In Vitro Biochemical and Cell-Based Assays

Electrophysiology: The patch-clamp technique is a primary method for studying the effects of these compounds on ion channels, such as AMPA receptors. nih.gov This assay is typically performed on cell lines like HEK293T that are engineered to express specific receptor subunits, allowing for detailed analysis of current amplitude, deactivation, and desensitization kinetics. nih.govnih.gov

Enzyme Inhibition Assays: To determine anti-inflammatory potential, in vitro assays measuring the inhibition of COX-1 and COX-2 enzymes are utilized. nih.govnih.gov These can be performed using purified enzymes or in cell-based systems. Similarly, the inhibitory effects on other enzymes like 5-LOX, carbonic anhydrases, and cholinesterases are quantified using established biochemical assays. nih.govnih.gov

Antimicrobial and Antifungal Assays: The microdilution method is a common technique to evaluate the antimicrobial and antifungal activity of 2-aminothiazole derivatives against a panel of bacterial and fungal strains. tandfonline.com This method helps determine the minimum inhibitory concentration (MIC) of the compounds.

Antioxidant Capacity Assays: The antioxidant properties are frequently assessed using chemical assays such as the DPPH radical scavenging assay and the SOD-mimic activity assay. nih.govexcli.de These tests measure the compound's ability to neutralize free radicals.

Cytotoxicity Assays: The potential toxicity of the derivatives is evaluated against various cell lines, including cancer cells (e.g., Huh7, MCF-7, HCT116) and normal cells. nih.govnih.gov The MTS assay is one such method used to measure cell viability and determine the cytotoxic concentrations of the compounds. nih.gov

In Vivo Animal Models for Mechanistic Insights (e.g., plant pathogen models)

Anti-inflammatory Models: The dorsal air pouch model in rodents is a standard in vivo method to confirm the anti-inflammatory activity observed in vitro. nih.gov This model mimics certain aspects of inflammation and allows for the assessment of a compound's ability to reduce inflammatory responses.

Plant Pathogen Models: Derivatives of 2-aminothiazole have been evaluated for their efficacy against plant pathogens. nih.gov In vivo testing on plants, such as rape leaves, can demonstrate the protective effects of these compounds against fungal infections. researchgate.net Mechanistic insights in these models are gained through techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM), which can reveal detrimental effects on the fungal cell membrane integrity. researchgate.net Further studies, including cell content leakage and membrane permeability assays, provide a deeper understanding of the antifungal mechanism of action. nih.govresearchgate.net For example, one study showed that a particular derivative exerted its antibacterial effects by increasing the permeability of bacterial membranes and causing morphological changes in the bacterial cells. nih.gov

Structure Activity Relationship Sar Studies of 2 Amino N,n Dimethyl 1,3 Thiazole 4 Carboxamide Analogues

Elucidation of Pharmacophoric Requirements for Biological Activity

The fundamental structure of 2-aminothiazole-4-carboxamide (B58295) serves as a versatile scaffold in drug discovery. nih.gov SAR studies indicate that the biological activity of these analogues is often dependent on a specific arrangement of key structural components. The central thiazole (B1198619) moiety, for instance, is frequently intolerant to modification. nih.gov

For antitubercular activity, a 2-pyridyl group at the C-4 position of the thiazole ring is considered essential, as its replacement often leads to a significant loss of activity. nih.govnih.govresearchgate.net This suggests a pharmacophore model where the thiazole acts as a central core, with the 2-amino group and the C-4 substituent serving as critical interaction points with the biological target.

In the context of Checkpoint Kinase 1 (CHK1) inhibitors, a 'U-shaped' topology has been identified as a key conformational requirement for binding to the ATP site of the protein. nih.gov This conformation is dictated by the interplay of substituents on the thiazole ring and the carboxamide group. For compounds designed to enhance the readthrough of premature termination codons, potent derivatives often feature a 4-indazole motif attached to the 2-aminothiazole (B372263) nitrogen and a hydrophobic aryl substituent on the carboxamide nitrogen. nih.gov

Impact of Substituent Modifications on Potency and Selectivity

Systematic modification of various substituents on the 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide scaffold has been a key strategy to modulate biological activity.

Influence of N,N-dimethyl and other Carboxamide Substituents

The carboxamide moiety at the C-4 position of the thiazole ring plays a crucial role in the molecule's interaction with its target and can be modified to enhance potency and selectivity. In a series of analogues developed as muscarinic M(3) selective antagonists, derivatization of the carboxamide group was essential for improving binding affinity. nih.gov For instance, replacing the N,N-dimethyl groups with larger, hydrophobic aryl substituents on the carboxamide nitrogen was found to be beneficial for compounds that potentiate premature termination codon readthrough. nih.gov

In the development of antitumor agents based on the pretubulysin structure, various amines, including methylamine, benzylamine, and phenylethylamine, were coupled to the C-4 carboxylic acid, demonstrating that this position tolerates a range of substituents which can influence antiproliferative activity. jst.go.jp However, in some contexts, changing an ester function at this position to a substituted carboxamide group has resulted in a notable reduction in activity. nih.gov

Table 1: Effect of Carboxamide (C-4) Substituents on Biological Activity
Parent ScaffoldCarboxamide Substituent (R)Observed EffectTherapeutic Target/ActivityReference
2-aminothiazole-4-carboxamideHydrophobic aryl groupsIncreased potencyPTC Readthrough nih.gov
2-aminothiazole-4-carboxamideCyclooctenylmethylImproved M(3) receptor binding affinityMuscarinic M(3) Antagonist nih.gov
2-aminothiazole-4-carboxamideCyclononenylmethylImproved M(3) receptor binding affinityMuscarinic M(3) Antagonist nih.gov
2-aminothiazole-4-carboxamideBenzylamine, PhenylethylamineMaintained moderate anti-proliferation activityAntitumor (Pretubulysin analogues) jst.go.jp

Role of the 2-Amino Group Functionalization

The 2-amino group is a key site for modification, and its functionalization significantly impacts the biological profile of the compounds. Acylation of the 2-amino group is a common strategy. For antitubercular agents, introducing substituted benzoyl groups at this position dramatically improved activity by more than 128-fold compared to the initial hit compound. nih.gov Specifically, an N-(3-chlorobenzoyl) group was identified as one of the most promising substitutions. nih.gov

SAR studies on anticancer agents have shown that introducing a 3-propanamido function (an acyl chain of three carbons) to the 2-aminothiazole core resulted in better activity than a 2-acetamido moiety (an acyl chain of two carbons). nih.gov The flexibility at the N-2 position allows for the introduction of a wide variety of amines, amides, and ureas. nih.gov While unsubstituted and aliphatic amines at this position were less active against M. tuberculosis, heteroaromatic amines showed the best activity, although sometimes accompanied by cytotoxicity. nih.gov

Effects of Substitutions on the Thiazole Ring

The thiazole ring itself is a critical component of the pharmacophore, and its substitution pattern is vital for activity. For antitubercular 2-aminothiazoles, the central thiazole moiety and a 2-pyridyl substituent at the C-4 position are largely intolerant to modification. nih.gov Replacement of the pyridine (B92270) ring at C-4 with other groups, such as alkyls, plain aromatics, 2-methoxyphenyl, or 2-hydroxyphenyl groups, resulted in a loss of activity. nih.gov However, moderate activity was observed with 2-pyrazinyl, 4-pyrimidinyl, and 2-quinolyl analogues. nih.gov

For anticancer activity, the introduction of a methyl group at the C-4 or C-5 position of the thiazole core was found to decrease potency. nih.gov Similarly, placing a phenyl group at the C-4 position had a comparable negative effect on potency. nih.gov This indicates that the substitution pattern on the thiazole ring is highly dependent on the specific therapeutic target.

Table 2: Impact of Thiazole Ring (C4/C5) Substitutions on Activity
Parent ScaffoldPositionSubstituentEffect on ActivityTherapeutic Target/ActivityReference
2-aminothiazoleC-42-PyridylEssential for activityAntitubercular nih.govnih.gov
2-aminothiazoleC-4Alkyls, AromaticsInactiveAntitubercular nih.gov
2-aminothiazoleC-42-Pyrazinyl, 4-PyrimidinylModerate activityAntitubercular nih.gov
2-aminothiazoleC-4 or C-5Methyl groupDecreased potencyAntitumor nih.gov
2-aminothiazoleC-4Phenyl groupDecreased potencyAntitumor nih.gov

Steric and Electronic Contributions to Biological Activity

The biological activity of 2-aminothiazole-4-carboxamide analogues is governed by a complex interplay of steric and electronic factors. Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to dissect these contributions. excli.de

For certain series of anticancer 2-aminothiazoles, a clear correlation exists between the size of nonpolar substituents and activity, particularly when substitutions are made at the para-position of a pendant aryl ring. nih.gov The most effective compounds in these series often possess hydrophobic aliphatic chains or a bulky iodine atom, highlighting the importance of steric bulk and lipophilicity in a specific region of the molecule. nih.gov The substitution on a pendant aryl moiety with a large lipophilic group was identified as a critical factor influencing the activity of these series. nih.gov

Electronic properties also play a significant role. For antiplasmodial activity, the best results were obtained when a phenyl ring attached to the 2-amino position was substituted with hydrophobic, electron-withdrawing groups. researchgate.net In contrast, N-methylation of an amide or amine linkage can have varied effects; in one study, N-methylation of an amine led to a drastic reduction in activity, suggesting that the hydrogen-bonding capability of the -NH group was important. academie-sciences.fr

Computational Chemistry and Molecular Modeling in the Study of 2 Amino N,n Dimethyl 1,3 Thiazole 4 Carboxamide

Quantum Mechanical Calculations (e.g., DFT, FMO) for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to elucidating the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are particularly powerful in providing a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. edu.krd It is widely applied to molecules like thiazole (B1198619) derivatives to determine optimized geometry, vibrational frequencies, and various electronic properties. mdpi.comresearchgate.net One of the key outputs from DFT calculations is the molecular electrostatic potential (MEP) map. The MEP surface helps in understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack, which is crucial for understanding how the molecule might interact with biological targets. edu.krd

Frontier Molecular Orbital (FMO) Theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. researchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org These calculations reveal that charge transfer can occur within the molecule, a property that influences its potential bioactivity. researchgate.netrsc.org

For thiazole-containing compounds, DFT calculations are often performed using specific functionals, such as B3LYP, with a basis set like 6-311++G(d,p), to obtain reliable results on their electronic properties. edu.krdnih.gov The analysis of these properties provides a foundation for understanding the molecule's intrinsic characteristics.

Table 1: Representative Electronic Properties from Quantum Mechanical Calculations for a Thiazole Carboxamide Scaffold Note: The following data are representative values for thiazole-based compounds and illustrate the typical outputs of DFT calculations. Actual values for 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide would require specific computation.

Parameter Representative Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -1.5 eV Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.0 eV Correlates with chemical reactivity and stability
Dipole Moment 3.5 D Measures the polarity of the molecule

Virtual Screening and De Novo Design Applications

The structural framework of this compound, often referred to as a "scaffold," is valuable in computational drug design, particularly in virtual screening and de novo design.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, typically a protein or enzyme. researchgate.net The thiazole carboxamide scaffold can be used as a query in similarity-based virtual screening to find other compounds with similar structural features. acs.org Alternatively, in structure-based virtual screening, derivatives of this scaffold can be docked into the active site of a target protein to predict their binding affinity and orientation. asianpubs.org This approach has been successfully used to identify thiazole derivatives as potential inhibitors for various targets, including enzymes implicated in cancer and inflammatory diseases. researchgate.netacs.org

De Novo Design is a computational method for designing novel molecules from scratch. Instead of searching existing databases, algorithms build new molecules piece by piece within the constraints of a target's binding site. The 2-amino-1,3-thiazole-4-carboxamide core can serve as a starting fragment or a foundational scaffold in this process. Its established chemical properties and synthetic accessibility make it an attractive building block. dovepress.com For instance, a design approach might involve combining the thiazole scaffold with other pharmacologically active moieties to create novel dual-inhibitors that act on multiple targets simultaneously, a strategy employed for developing new anticancer therapeutics. rsc.org This rational design process leverages the structural and electronic insights gained from quantum mechanical calculations to build new molecules with desired biological activities.

Emerging Research Directions and Advanced Applications of 2 Amino N,n Dimethyl 1,3 Thiazole 4 Carboxamide in Chemical Research

Development of Research Probes for Biological Systems

While direct studies detailing the use of 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide as a research probe are not prominent in current literature, the broader thiazole-4-carboxamide (B1297466) scaffold is instrumental in probing complex biological systems. Derivatives of this class serve as valuable tools for investigating therapeutic targets due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov

For instance, thiazole-carboxamide derivatives have been synthesized to explore and modulate the function of specific biological targets like α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors in the central nervous system. mdpi.com These studies use the chemical scaffold to understand receptor kinetics and evaluate potential neuroprotective pathways. mdpi.com The 2-aminothiazole (B372263) core is also a key component in compounds designed to inhibit specific enzymes, such as c-Met kinase in cancer research, thereby acting as probes to elucidate the role of these enzymes in disease progression. nih.gov The synthetic tractability of the 2-aminothiazole scaffold allows for systematic structural modifications, making it an excellent framework for developing selective inhibitors and chemical probes to study enzyme function and validate new drug targets. researchgate.netplos.org

Potential in Agrochemical Research (e.g., Pesticides, Fungicides, Antivirals for Plants)

The 2-aminothiazole core is a cornerstone for the synthesis of various compounds with applications as biocides and fungicides. researchgate.net Although specific agrochemical data for this compound is not available, research on closely related 2-amino-1,3-thiazole-4-carboxylic acid derivatives has demonstrated significant potential in crop protection, particularly in fungicidal and plant antiviral applications. researchgate.net

Fungicidal Activity: Preliminary bioassays of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have shown promising fungicidal activity. researchgate.net At a concentration of 50 μg/mL, several compounds in this class exhibited broad-spectrum inhibition against various plant pathogenic fungi. researchgate.net For example, certain derivatives showed over 50% activity against six different types of fungi, indicating the scaffold's potential for developing new fungicides. researchgate.net The fungicidal efficacy of related thiazole (B1198619) structures, such as 2-imino-thiazolidin-4-ones, has also been well-documented against agricultural fungi. mdpi.com

Table 1: In Vitro Fungicidal Activity of 2-Amino-1,3-Thiazole-4-Carboxylic Acid Derivatives (at 50 μg/mL)
FungusCompound 4b Inhibition (%)Compound 4i Inhibition (%)
Pellicularia sasakii53.451.2
Fusarium oxysporum52.754.3
Cytospora mandshurica55.352.1
Alternaria solani54.255.4
Cercospora arachidicola56.353.8
Physalospora piricola51.952.6
Data sourced from preliminary bioassays of 2-amino-1,3-thiazole-4-carboxylic acid derivatives. researchgate.net

Antivirals for Plants: A significant area of potential is the activity of this scaffold against plant viruses. Research has demonstrated that derivatives of 2-amino-1,3-thiazole-4-carboxylic acid possess good in vivo activity against the Tobacco Mosaic Virus (TMV). researchgate.net These compounds have shown efficacy in different treatment models, including protective, inactivating, and curative applications, highlighting a multi-faceted approach to viral control in plants. researchgate.net

Table 2: In Vivo Antiviral Activity of 2-Amino-1,3-Thiazole-4-Carboxylic Acid Derivatives against TMV (at 100 μg/mL)
CompoundProtective Effect (%)Inactivative Effect (%)Curative Effect (%)
4c55.360.153.7
4e52.158.651.2
Data highlights the high antiviral effects of specific derivatives in various treatment models. researchgate.net

These findings underscore the thiazole-4-carboxamide framework as a promising lead structure for the development of novel agrochemicals to manage both fungal and viral plant diseases. researchgate.net

Applications in Materials Science

Currently, there is a lack of academically relevant literature describing the application of this compound or its closely related analogues as building blocks in materials science. The overwhelming focus of research on the 2-aminothiazole scaffold has been in the fields of medicinal and agricultural chemistry, leveraging its diverse biological activities. Its potential use in creating novel polymers, liquid crystals, or other advanced materials remains an unexplored area of scientific inquiry.

Integration with High-Throughput Screening Methodologies

The 2-aminothiazole scaffold, to which this compound belongs, is well-suited for high-throughput screening (HTS) campaigns. HTS has been instrumental in identifying the potential of this chemical class. For example, the aminothiazole (AT) series was initially identified as a promising anti-tubercular agent through large-scale phenotypic screening assays. nih.gov

The structural simplicity and synthetic accessibility of the 2-aminothiazole core allow for the rapid generation of large, diverse libraries of related compounds. researchgate.net These libraries can then be screened against a multitude of biological targets to identify "hit" compounds with desired activities. This integration with HTS methodologies accelerates the discovery process for new therapeutic agents and other biologically active molecules, making the 2-aminothiazole-4-carboxamide (B58295) scaffold a valuable framework in modern drug and pesticide discovery. nih.govnih.gov

Future Perspectives for Thiazole-4-carboxamide Scaffold Research in Academic Settings

The thiazole-4-carboxamide scaffold is poised for significant future research and development in academic settings, driven by its proven versatility and biological relevance. nih.gov The designation of the 2-aminothiazole core as a "privileged scaffold" underscores its continued importance in the design of novel bioactive molecules. researchgate.net

Future research is likely to advance in several key directions:

Therapeutic Agent Development : Academic research will continue to explore derivatives for a wide range of diseases. Ongoing studies in cancer, neurodegenerative disorders, and infectious diseases demonstrate the scaffold's broad therapeutic potential. mdpi.comnih.govnih.gov The ability to modify the core structure allows for fine-tuning of activity against specific targets, such as protein kinases or microbial enzymes. nih.govplos.org

Combating Antimicrobial Resistance : With the rise of drug-resistant pathogens, there is an urgent need for new antimicrobial agents. The thiazole scaffold has shown promise against multidrug-resistant bacteria and fungi, making it a valuable starting point for developing next-generation antibiotics and antifungals. nih.gov

Novel Agrochemicals : Building on demonstrated fungicidal and plant antiviral activities, future academic work will likely focus on optimizing the thiazole-4-carboxamide structure to create more potent and environmentally benign pesticides. researchgate.net This includes exploring the mechanism of action and expanding the spectrum of activity against other crop pathogens.

Elucidation of Biological Mechanisms : As new active derivatives are discovered, a key academic pursuit will be to uncover their precise mechanisms of action. This fundamental research is crucial for rational drug design and for understanding complex biological pathways. plos.org

Q & A

Q. What are the standard synthetic routes for 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide?

  • Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are commonly used as coupling agents in aprotic solvents (e.g., DMF or dichloromethane) to facilitate amide bond formation between the thiazole carboxylic acid and dimethylamine derivatives. Reaction conditions typically involve stirring at room temperature or mild heating (30–40°C) under nitrogen, followed by purification via column chromatography or recrystallization . Key Characterization:
  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR are critical for confirming the thiazole ring structure, carboxamide group, and dimethylamino substituents.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

Q. Which spectroscopic methods are optimal for characterizing this compound?

  • Methodological Answer:
  • 1H^1H NMR: Identifies proton environments, such as the NH2_2 group (δ 5.5–6.5 ppm) and dimethylamino protons (δ 2.8–3.2 ppm).
  • 13C^{13}C NMR: Confirms carbonyl (C=O, δ 165–170 ppm) and thiazole ring carbons (δ 150–160 ppm for C2, δ 110–120 ppm for C4).
  • IR Spectroscopy: Detects amide C=O stretches (~1650 cm1^{-1}) and NH2_2 bends (~1600 cm1^{-1}).
  • HPLC: Assesses purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when determining the compound’s structure?

  • Methodological Answer: Discrepancies in X-ray diffraction data (e.g., poor resolution or twinning) require advanced refinement tools. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. For challenging cases:
  • Apply twin refinement protocols (e.g., BASF parameter in SHELXL) for twinned crystals.
  • Use high-resolution data (d-spacing < 0.8 Å) to resolve ambiguities in electron density maps.
  • Cross-validate with spectroscopic data (NMR, IR) to confirm functional groups .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer:
  • Optimize Coupling Conditions: Pre-activate the carboxylic acid with EDCI/HOBt for 30 minutes before adding the amine.
  • Solvent Selection: Use DMF for polar intermediates or dichloromethane for non-polar steps to enhance solubility.
  • Temperature Control: Maintain 0–5°C during exothermic steps (e.g., acid chloride formation).
  • Purification: Employ flash chromatography with gradients (e.g., 5–10% MeOH in DCM) to isolate the carboxamide .

Q. How do substituents on the thiazole ring influence bioactivity in related analogs?

  • Methodological Answer: Structural modifications are assessed via SAR (structure-activity relationship) studies:
  • Electron-Withdrawing Groups (e.g., NO2_2): Enhance metabolic stability but may reduce solubility.
  • Hydrophobic Substituents (e.g., aryl rings): Improve membrane permeability but increase logP.
  • Dimethylamino Group: Enhances basicity, potentially improving interactions with biological targets (e.g., enzyme active sites).
  • Validation: Test analogs in enzymatic assays (e.g., kinase inhibition) or cell-based models (e.g., cytotoxicity) to correlate structure with activity .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental solubility data?

  • Methodological Answer:
  • Experimental Validation: Use shake-flask or HPLC methods to measure solubility in PBS (pH 7.4) or DMSO.
  • Computational Adjustments: Apply correction factors (e.g., Abraham solvation parameters) to COSMO-RS or QSPR models.
  • pH Considerations: Account for ionization (pKa ~8.5 for the dimethylamino group) using Henderson-Hasselbalch adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.